Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are characterized by their molecular weight and ClogP value . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .Scientific Research Applications
Antimicrobial Activity
Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has been evaluated for its antimicrobial properties. For example, Abdelghani et al. (2017) studied the antimicrobial activity of similar pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, using Tetracycline and Amphotericin B as standards (Abdelghani, Said, Assy, & Hamid, 2017).
Pharmacological Potential
Several studies have indicated the pharmacological potential of pyrimidine derivatives. For instance, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which demonstrated significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Synthesis and Structural Studies
The synthesis and structural analysis of similar compounds have been a focus of research. For example, Yang (2009) reported the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, which can provide insights into the molecular structure and potential applications of related compounds (Yang, 2009).
Biological Evaluation
The biological evaluation of pyrimidine derivatives has been conducted, with studies focusing on anti-inflammatory and antimicrobial activities. Kotaiah et al. (2012) synthesized novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives and screened them for anti-inflammatory and antimicrobial activities, finding potent activities in some compounds (Kotaiah, Krishna, Raju, Rao, Jonnalagadda, & Maddila, 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-9(2)26-18(25)13-10(3)21-16-15(17(24)23-19(22-16)27-4)14(13)11-5-7-12(20)8-6-11/h5-9,14H,1-4H3,(H2,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVKXOSJMYZGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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